2-Chlorophenyl oct-1-en-1-ylcarbamate
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Overview
Description
2-Chlorophenyl oct-1-en-1-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chlorophenyl group attached to an oct-1-en-1-ylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl oct-1-en-1-ylcarbamate typically involves the reaction of 2-chlorophenyl isocyanate with oct-1-en-1-ol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that facilitate the reaction can also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl oct-1-en-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of 2-chlorophenyl oct-1-en-1-ylamine.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
2-Chlorophenyl oct-1-en-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pesticides and herbicides due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 2-Chlorophenyl oct-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenyl isocyanate
- Oct-1-en-1-ol
- 2-Chlorophenyl oct-1-en-1-ylamine
Uniqueness
2-Chlorophenyl oct-1-en-1-ylcarbamate is unique due to its specific combination of a chlorophenyl group and an oct-1-en-1-ylcarbamate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88309-41-5 |
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Molecular Formula |
C15H20ClNO2 |
Molecular Weight |
281.78 g/mol |
IUPAC Name |
(2-chlorophenyl) N-oct-1-enylcarbamate |
InChI |
InChI=1S/C15H20ClNO2/c1-2-3-4-5-6-9-12-17-15(18)19-14-11-8-7-10-13(14)16/h7-12H,2-6H2,1H3,(H,17,18) |
InChI Key |
FAKJMFZCMGBXNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CNC(=O)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
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